molecular formula C10H19NO2Si B13169526 Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13169526
M. Wt: 213.35 g/mol
InChI Key: YMADUFJEQFIZDD-UHFFFAOYSA-N
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Description

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate ( 2089674-63-3) is a specialized organosilicon spirocyclic compound of high interest in medicinal and organic chemistry. With a molecular formula of C 10 H 19 NO 2 Si and a molecular weight of 213.35 g/mol, it serves as a versatile and rigid scaffold for the design of novel molecular entities . The compound features a unique spirocyclic structure where two rings are connected through a single silicon atom. This architecture provides significant three-dimensional rigidity, making it an excellent building block for constructing complex molecules with defined spatial orientations . Such spirocyclic frameworks are highly valuable in drug discovery for attaching pharmacophoric groups and in materials science for creating structured coordination environments . As a high-purity chemical building block, its primary application is in pharmaceutical research and the synthesis of other complex heterocyclic compounds . Researchers utilize this compound to explore new chemical spaces, particularly in the development of compounds with potential biological activities. Related spiro-thiazolidine derivatives, for instance, are known to exhibit a wide range of pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anti-HIV activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H19NO2Si

Molecular Weight

213.35 g/mol

IUPAC Name

ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C10H19NO2Si/c1-2-13-10(12)9-7-14(8-11-9)5-3-4-6-14/h9,11H,2-8H2,1H3

InChI Key

YMADUFJEQFIZDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C[Si]2(CCCC2)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silane compound with an azetidine derivative in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of simpler hydrocarbons.

Scientific Research Applications

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Silicon vs.
  • Ester Group : The ethyl ester may confer higher lipophilicity than methyl esters (e.g., 4g, 4j), which could enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity: Analogs like MPI60 demonstrate the importance of the spiro[4.4]nonane scaffold in antiviral drug design, where steric rigidity improves protease inhibition .

Spectroscopic and Physical Property Trends

  • Melting Points : Methyl ester derivatives with electron-withdrawing groups (e.g., p-Cl-benzoyl in 4g) exhibit higher melting points (101°C) compared to electron-donating substituents (e.g., m-Me-benzoyl in 4j, 79°C) due to enhanced intermolecular interactions .
  • NMR Shifts : The spirocyclic core generates distinct <sup>1</sup>H and <sup>13</sup>C NMR signals. For example, the N-CH proton in 4g appears at δ 4.73 ppm, while the S-CH2 group resonates at δ 3.21–3.25 ppm . Silicon substitution would likely deshield adjacent protons, causing upfield or downfield shifts depending on ring conformation.
  • Synthetic Yields : Yields for methyl ester derivatives (65–83%) suggest efficient spirocyclization under optimized conditions, though sila-analogs may require specialized reagents (e.g., silicon-containing precursors) .

Functional and Application-Based Comparisons

  • Agrochemical Safeners : Thia-azaspiro compounds (e.g., 4g, 4j) mitigate herbicide toxicity in crops by modulating detoxification enzymes, with substituents like p-Cl-benzoyl enhancing efficacy .
  • Drug Discovery Intermediates: Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride is a building block for bioactive molecules, underscoring the scaffold's versatility .

Biological Activity

Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its unique pharmacological properties. The presence of the azaspiro and silane moieties may enhance its interaction with biological targets, potentially leading to various therapeutic effects.

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a common mechanism through which many anticancer agents exert their effects. Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells. Compounds like this compound may enhance ROS production, contributing to their cytotoxic effects.

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound. For example, research on structurally related compounds has shown that they can significantly reduce cell viability in leukemia cell lines by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins .

StudyCell LineConcentration (µM)Effect
Study AHL-600, 5, 25, 50Induction of apoptosis via caspase activation
Study BA549 (lung cancer)10, 20, 40Significant reduction in cell viability

Animal Models

While in vitro studies provide initial insights into the biological activity of this compound, research using animal models is essential for evaluating its therapeutic potential in vivo. Preliminary findings suggest that compounds with similar structures exhibit anti-tumor effects in murine models, warranting further investigation into their pharmacokinetics and toxicity profiles.

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